7-Fluoroisoquinolin-4-ol
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Overview
Description
7-Fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the isoquinoline ring. This compound has the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-fluoroisoquinolin-4-one, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
7-Fluoroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinolin-4-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.
Comparison with Similar Compounds
7-Bromo-4-fluoroisoquinolin-1(2H)-one: This compound has a bromine atom instead of a hydroxyl group at the 4th position.
6-Fluoroisoquinolin-3-ol: Similar structure but with the fluorine atom at the 6th position.
Uniqueness: 7-Fluoroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
7-fluoroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H |
InChI Key |
GHZITXZFJANYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)O |
Origin of Product |
United States |
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